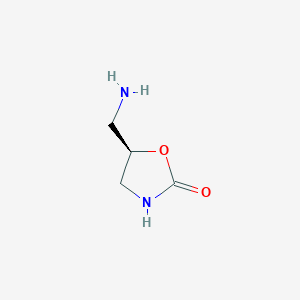
(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H8N2O2 . It is also known as ®-5-(Aminomethyl)oxazolidin-2-one . The compound is typically available in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The molecular weight of the compound is 152.58 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 152.58 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
The oxazolidin-2-one ring, such as found in "(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one," is a versatile scaffold in synthetic organic chemistry due to its utility as a chiral auxiliary and as a protective group for 1,2-aminoalcohols. Its popularity stems from the ability to achieve stereoselective synthesis, which is crucial for creating compounds with desired biological activity. Researchers have developed numerous synthetic approaches to construct this ring, focusing on the mechanistic and stereochemical outcomes. The introduction of oxazolidin-2-one-based drugs, like Linezolid, has further propelled interest in this framework, highlighting its significance in the synthesis of antibacterial agents and other pharmaceuticals (Zappia et al., 2007).
Medicinal Chemistry Applications
In medicinal chemistry, oxazolidin-2-ones have been explored for their antibacterial properties. They operate by inhibiting protein synthesis at an early stage, presenting a novel mechanism of action against multidrug-resistant Gram-positive bacteria. This class of compounds has shown potent in vitro and in vivo activity, comparable to that of vancomycin, against strains of staphylococci, streptococci, and enterococci. The development of synthetic oxazolidinones for treating serious bacterial infections underscores their potential in addressing clinical problems related to antibiotic resistance (Brickner et al., 1996).
Novel Material Synthesis
The structural framework of oxazolidin-2-ones is also applicable in the synthesis of new materials. For instance, the creation of oligomers containing oxazolidin-2-one units has been investigated for developing foldamers, which are oligomers that adopt specific, folded conformations. These structures have potential applications in creating new types of materials with precise chemical and physical properties, demonstrating the versatility of oxazolidin-2-ones in material science (Lucarini & Tomasini, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)
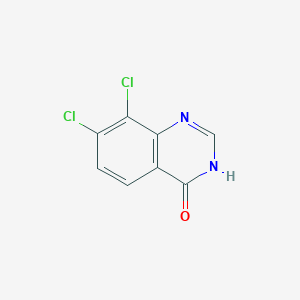
![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)


![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)
![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)
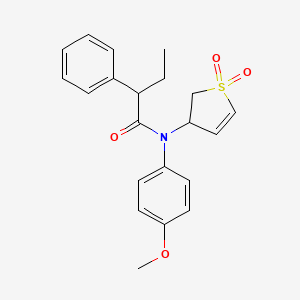
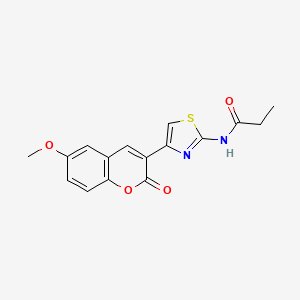

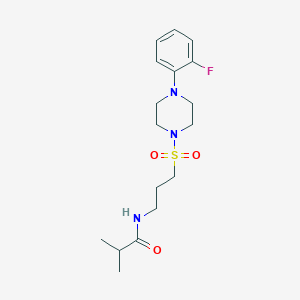
![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)